molecular formula C4H9NO2 B1366321 3-Methoxypropanamide CAS No. 15438-67-2

3-Methoxypropanamide

Cat. No. B1366321
CAS RN: 15438-67-2
M. Wt: 103.12 g/mol
InChI Key: BPXCLLWXDHBFRH-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 194.6 g (1.05 mole) of dodecylamine in a temperature range of 130°-170° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 172.4 g (0.72 mole=72% of the theoretical yield) of N-dodecylacrylamide having a Bp0.1 of 165°-170° C., which solidifies into crystalline form in the receiver, are distilled off.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
194.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH2:3][CH2:4][C:5]([NH2:7])=[O:6].[CH2:8](N)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].N.[OH-].[Na+]>>[CH2:19]([NH:7][C:5](=[O:6])[CH:4]=[CH2:3])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
103.1 g
Type
reactant
Smiles
COCCC(=O)N
Name
Quantity
194.6 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated in a high vacuum at 90° to 110° C
CUSTOM
Type
CUSTOM
Details
The methanol is split off within about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.